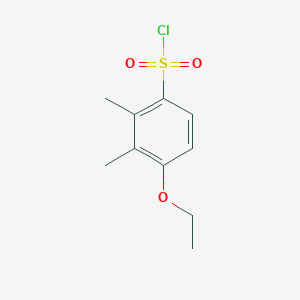

4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C10H13ClO3S. It is known for its unique structural features, which include a chloro group, an ethoxy group, and two methyl groups attached to a phenyl ring, along with a sulfone functional group. This compound finds applications in various fields such as organic synthesis, pharmaceuticals, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride typically involves the reaction of 4-ethoxy-2,3-dimethylphenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfone group. The general reaction scheme is as follows:

4-ethoxy-2,3-dimethylphenol+chlorosulfonic acid→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of sulfides.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1. Synthesis of Sulfonyl Compounds

4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonyl derivatives. It can be utilized to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and functional properties. For instance, it has been employed in the preparation of 4-sulfonyl-1,2,3-triazoles via a three-component reaction involving aromatic ketones and sodium sulfinates .

1.2. Modification of Biomolecules

This compound is also used in the modification of proteins and peptides, allowing researchers to study structural and functional changes in biomolecules. By attaching sulfonyl groups to these biomolecules, scientists can investigate the effects on biological activity and stability.

1.3. Catalytic Reactions

Research has indicated that sulfonyl chlorides can act as catalysts in certain reactions, promoting transformations that would otherwise be challenging or inefficient. The unique electronic properties imparted by the sulfonyl group can facilitate various chemical reactions .

Biological Applications

2.1. Antimicrobial Activity

Some studies suggest that sulfonyl chlorides exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents. The introduction of the 4-ethoxy-2,3-dimethylbenzene moiety may enhance these properties through improved solubility or interaction with microbial targets.

2.2. Drug Development

The compound's ability to modify biological molecules positions it as a valuable tool in drug development. Researchers can utilize it to create novel drug candidates with optimized pharmacological profiles by altering the structure of existing drugs or synthesizing new compounds with desired biological activities.

Industrial Applications

3.1. Chemical Manufacturing

In industrial settings, this compound can be used in the production of specialty chemicals and polymers. Its reactivity allows for the incorporation of sulfonyl groups into larger molecular frameworks, which can be essential for creating materials with specific properties.

3.2. Environmental Applications

The compound may also find applications in environmental chemistry, particularly in the development of methods for detecting or degrading pollutants through its reactive nature.

Case Studies

Mécanisme D'action

The mechanism of action of 4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The chloro and sulfone groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

4-ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

- Chloro(4-methoxy-2,3-dimethylphenyl)sulfone

- Chloro(4-ethoxy-2,3-dimethylphenyl)thioether

- Chloro(4-ethoxy-2,3-dimethylphenyl)ketone

Uniqueness: The presence of the sulfone group in this compound imparts unique chemical and physical properties, making it distinct from its analogs. The sulfone group enhances its stability and reactivity, which is advantageous in various applications .

Activité Biologique

4-Ethoxy-2,3-dimethylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

This compound has the following chemical structure:

- IUPAC Name : 4-Ethoxy-2,3-dimethylbenzenesulfonyl chloride

- Molecular Formula : C11H13ClO2S

- Molecular Weight : 244.74 g/mol

Biological Activity Overview

The biological activity of sulfonyl chlorides, including this compound, primarily stems from their ability to act as electrophiles in various chemical reactions. These compounds can modify biomolecules such as proteins and nucleic acids through sulfonation, which can lead to various biological effects.

The mechanism by which this compound exerts its biological effects typically involves:

- Electrophilic Attack : The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules.

- Enzyme Inhibition : By modifying active sites of enzymes, these compounds can inhibit enzymatic activity, affecting metabolic pathways.

Case Studies and Experimental Data

- Antibacterial Activity : A study investigated the antibacterial properties of various sulfonyl chlorides, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Cytotoxicity Assessments : In vitro studies have shown that sulfonyl chlorides exhibit cytotoxic effects on cancer cell lines. The compound was tested against several lines (e.g., HeLa and MCF7), demonstrating IC50 values in the micromolar range .

- Synthesis and Application in Drug Development : Research highlighted the use of this compound in synthesizing novel pharmaceutical agents. The compound acts as an intermediate in the synthesis of biologically active molecules, including potential anti-inflammatory and analgesic drugs .

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Antibacterial | Bacillus subtilis | 10.0 | |

| Cytotoxicity | HeLa | 15.0 | |

| Cytotoxicity | MCF7 | 20.0 |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Ethoxy-substituted dimethylbenzene.

- Reagents : Chlorosulfonic acid or sulfur trioxide.

- Conditions : The reaction is usually conducted under controlled temperatures to prevent decomposition.

Example Reaction

A typical reaction for synthesizing this compound can be represented as follows:

Propriétés

IUPAC Name |

4-ethoxy-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHPNBNEGVCNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.